N-benzyl(tert-butoxy)carbohydrazide
Description
Contextualization within Carbohydrazide (B1668358) Chemistry
Carbohydrazide is a chemical compound with the formula OC(N₂H₃)₂. wikipedia.org It is a white, water-soluble solid that decomposes upon melting. wikipedia.org The core structure of carbohydrazide can be modified by replacing one or more of the hydrogen atoms on the nitrogen with other functional groups, leading to a diverse family of compounds known as carbazides or carbohydrazide derivatives. wikipedia.orgchemicalbook.com These derivatives are found in a wide array of applications, including pharmaceuticals, herbicides, plant growth regulators, and dyes. wikipedia.org
N-benzyl(tert-butoxy)carbohydrazide is a specific derivative where one of the nitrogen atoms is substituted with a benzyl (B1604629) group and another with a tert-butoxycarbonyl (Boc) group. This particular combination of substituents imparts unique reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis. The presence of the Boc group, a common protecting group in organic chemistry, allows for controlled reactions at other sites of the molecule.
Historical Perspectives on Synthetic Strategies for Substituted Hydrazides
The synthesis of hydrazides, the parent class of compounds to which this compound belongs, has a long history. The first hydrazides, specifically those of formic and acetic acid, were prepared by Curtius in 1895. nih.gov Since then, numerous methods for the synthesis of substituted hydrazides have been developed.
Historically, a common method for preparing acylhydrazines involves the reaction of esters with hydrazine (B178648). wikipedia.org Other conventional methods include the use of anhydrides and acyl chlorides as starting materials that react with hydrazine. mdpi.com More contemporary approaches have focused on developing more efficient and milder reaction conditions. For instance, the reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane has been developed to create N-alkylhydrazine derivatives. thieme-connect.com Furthermore, transamidation of N-Boc, N-nitroso, and N-tosyl amides with hydrazine hydrate (B1144303) has been shown to produce hydrazides in high yields at room temperature. mdpi.com These advancements in synthetic methodology have paved the way for the efficient preparation of a wide variety of substituted hydrazides, including this compound.
Significance as a Versatile Synthon in Organic Synthesis
A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound serves as a versatile synthon due to the presence of its multiple reactive sites and the orthogonal nature of its protecting groups. The benzyl and tert-butoxycarbonyl groups can be selectively removed under different conditions, allowing for sequential modifications of the hydrazide core.
Hydrazides and their derivatives are valuable precursors for the synthesis of various heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. nih.goveurekaselect.com These heterocyclic motifs are prevalent in many biologically active molecules. The ability to introduce benzyl and Boc-protected hydrazide functionalities into a molecule and then elaborate them into different heterocyclic systems underscores the importance of this compound as a synthetic tool.
Overview of Research Trajectories Pertaining to the Compound and its Analogs
Research involving this compound and its analogs has primarily focused on their application in the synthesis of complex organic molecules, particularly those with potential biological activity. For example, tert-butoxycarbonylhydrazide has been utilized in the synthesis of peptide fragments. researchgate.netdocumentsdelivered.com The tert-butoxycarbonylhydrazide group can act as a blocking group in peptide synthesis, allowing for the controlled coupling of amino acid residues. documentsdelivered.com
Furthermore, substituted hydrazides are key intermediates in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a class of compounds known for a range of therapeutic applications. eurekaselect.comopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Research in this area explores various cyclization and condensation reactions of hydrazides to form the oxadiazole ring. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The development of new catalysts and reaction conditions to improve the efficiency and scope of these transformations remains an active area of investigation. eurekaselect.com The versatility of the hydrazide functional group continues to inspire the design and synthesis of novel compounds with diverse applications. mdpi.com
Properties
CAS No. |
147688-34-4 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
Reactivity Profiles and Chemical Transformations of N Benzyl Tert Butoxy Carbohydrazide
Transformations Involving the Hydrazide Moiety
The hydrazide functional group in N-benzyl(tert-butoxy)carbohydrazide is a hub of reactivity. The presence of two nitrogen atoms, each with a lone pair of electrons (though delocalized in the case of the nitrogen adjacent to the carbonyl), allows for a variety of reactions, including nucleophilic attack and condensation, which are foundational for constructing larger molecular frameworks and heterocyclic systems.
Acylation and Alkylation Reactions
The nitrogen atoms of the hydrazide moiety can act as nucleophiles, allowing for the introduction of additional substituents through acylation and alkylation reactions. The regioselectivity of these reactions is influenced by the electronic effects of the existing benzyl (B1604629) and Boc groups.
Alkylation: Direct alkylation of monosubstituted Boc-hydrazine often leads to mixtures of products due to overalkylation. tandfonline.com However, more controlled methods have been developed. For instance, the nitrogen atom can be selectively alkylated under various conditions. A robust method for regioselective benzylation has been demonstrated for N-Boc-N'-trifluoroacetyl-hydrazine, which is structurally related to the title compound. This reaction proceeds in high yield using benzyl bromide in refluxing acetonitrile (B52724) with a hindered base like N,N-diisopropylethylamine (DIPEA). tandfonline.com This suggests that the nitrogen adjacent to the Boc group in this compound can be further functionalized. The alkylation of similar N-benzyloxy carbamates has also been achieved using sodium hydride (NaH) to deprotonate the nitrogen, followed by the addition of an alkyl halide. nih.gov
Acylation: The hydrazide can be acylated to form N,N'-diacylhydrazine derivatives. These reactions typically employ highly reactive acylating agents. Studies on N-Boc-N'-trifluoroacetyl hydrazine (B178648) show that acyl chlorides lead to monoacylation at the Boc-protected nitrogen in very good yields. ut.ee The use of an excess of the acylating agent can lead to diacylated products. ut.ee This transformation is a key step in the synthesis of certain heterocyclic systems, such as 1,3,4-oxadiazoles, which are formed via the cyclodehydration of the resulting diacylhydrazine. biointerfaceresearch.com
Table 1: Representative Alkylation/Acylation Reactions on Hydrazide Scaffolds
| Starting Material Analogue | Reagent | Product Type | Conditions | Yield | Reference |
| BocNHNHCOCF₃ | Benzyl Bromide | N-Benzylated Hydrazide | DIPEA, Acetonitrile, Reflux | 94% | tandfonline.com |
| N-Benzyloxy Carbamic Acid Ethyl Ester | Methyl Iodide | N-Methylated Carbamate (B1207046) | NaH, DMF | 93% | nih.gov |
| N-Boc-N'-COCF₃ Hydrazine | Benzoyl Chloride | N-Acylated Hydrazide | Pyridine, CH₂Cl₂ | Good | ut.ee |
Condensation Reactions with Carbonyl Compounds (e.g., aldehydes for hydrazone formation)
A cornerstone of hydrazide chemistry is the condensation reaction with carbonyl compounds, most notably aldehydes and ketones, to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N).
The reaction of this compound with an aldehyde yields the corresponding N-benzyl-N'-Boc-N'-alkylidenehydrazide (a protected hydrazone). This transformation is typically carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. researchgate.net Solvent-free conditions have also been developed, where protected hydrazines are reacted with carbonyl compounds in a ball mill to produce hydrazones in quantitative yields. google.com These hydrazone derivatives are often stable, isolable intermediates that serve as crucial precursors for further synthetic elaborations, including cyclization and reduction reactions. biointerfaceresearch.combeilstein-journals.org
Cyclization Reactions Leading to Heterocyclic Systems (e.g., pyrazoles, triazoles, oxadiazoles)
This compound is a valuable precursor for the synthesis of a variety of five-membered heterocyclic rings. These reactions leverage the di-nucleophilic nature of the hydrazine core to build the ring system.
Pyrazoles: Pyrazoles are traditionally synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular condensation and dehydration to form the aromatic pyrazole (B372694) ring. Using this compound or its deprotected form (benzylhydrazine) allows for the synthesis of N-benzyl substituted pyrazoles. tandfonline.com The reaction can also proceed from α,β-unsaturated carbonyl compounds or nitriles, which generate the 1,3-dicarbonyl equivalent in situ. tandfonline.combiointerfaceresearch.com
Triazoles: Both 1,2,3- and 1,2,4-triazoles can be accessed from hydrazide precursors. The synthesis of 1,2,3-triazoles can be achieved through the Boulton–Katritzky rearrangement, which involves the cyclization of a hydrazone formed from an appropriate heterocyclic precursor. who.int Another approach involves the reaction of an azide (B81097) with an activated methylene (B1212753) compound, followed by reaction with a hydrazide. For example, 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide has been synthesized and used as a building block for more complex structures. researchgate.net 1,2,4-Triazoles can be synthesized from this compound by first converting it to a thiosemicarbazide (B42300) derivative upon reaction with an isothiocyanate. Subsequent treatment with a base, such as sodium hydroxide (B78521), induces cyclization to form a 1,2,4-triazole-3-thiol. nih.gov
Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from hydrazide derivatives through two primary routes. The first involves the oxidative cyclization of acylhydrazones (the products from section 3.1.2). Reagents such as iodine or potassium permanganate (B83412) can be used to effect this transformation. biointerfaceresearch.comnih.gov The second method is the cyclodehydration of an N,N'-diacylhydrazine intermediate (the product from section 3.1.1). This intramolecular cyclization is typically promoted by dehydrating agents like phosphorus oxychloride, sulfuric acid, or triflic anhydride. biointerfaceresearch.com A third route involves the reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base, which yields a 5-substituted-1,3,4-oxadiazole-2-thiol.
Table 2: Heterocycle Synthesis Pathways from Hydrazide Precursors
| Target Heterocycle | Key Intermediate | Typical Reagents | Reference |
| Pyrazole | Hydrazone | 1,3-Diketone, Acid/Base Catalyst | beilstein-journals.org |
| 1,2,4-Triazole | Thiosemicarbazide | Isothiocyanate, then NaOH | nih.gov |
| 1,3,4-Oxadiazole (B1194373) | Acylhydrazone | Iodine (oxidative cyclization) | nih.gov |
| 1,3,4-Oxadiazole | Diacylhydrazine | Triflic Anhydride (cyclodehydration) | biointerfaceresearch.com |
| 1,3,4-Oxadiazole-2-thiol | Hydrazide | Carbon Disulfide, KOH |
Reductive Transformations of the Hydrazide Linkage
The transformations of the hydrazide moiety can also involve reduction. This can refer to the reduction of the C=N bond of the derived hydrazone or the cleavage of the N-N bond of the hydrazide itself.
Reduction of Hydrazones: The C=N double bond of the hydrazones formed from this compound is susceptible to reduction, yielding the corresponding fully saturated, protected hydrazine derivative. A common and effective method for this transformation is the use of sodium cyanoborohydride (NaCNBH₃) in an acidic medium. beilstein-journals.org This method is a valuable alternative to catalytic hydrogenation, especially when the molecule contains other functional groups sensitive to hydrogenation conditions. The resulting N-Boc protected N'-alkyl-N'-benzylhydrazines are stable compounds. beilstein-journals.org
Cleavage of the N-N Bond: The N-N single bond in hydrazides can also be cleaved under specific reductive conditions. A photocatalytic method using a ruthenium(II) complex, visible light, and air has been developed for the cleavage of N-N bonds in various hydrazide and hydrazine derivatives. This reaction provides a pathway to secondary amines from readily accessible hydrazide precursors. While this is a reductive cleavage, it results in the fragmentation of the original hydrazide backbone.
Deprotection Strategies for the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. The selective deprotection of the Boc group from this compound unmasks the terminal nitrogen, making it available for further synthetic transformations.
Acid-Mediated Deprotection Mechanisms (e.g., trifluoroacetic acid)
The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov The mechanism proceeds through several distinct steps.
First, the carbonyl oxygen of the Boc group is protonated by the acid. This initial protonation increases the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The key step is the subsequent departure of the stable tert-butyl cation, which leads to the formation of an unstable carbamic acid intermediate. This carbamic acid rapidly undergoes decarboxylation, releasing carbon dioxide gas and yielding the free, unmasked amine (in this case, the N-benzylhydrazide). Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding its corresponding TFA salt. The volatile byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, are easily removed from the reaction mixture. While standard conditions often involve a 1:1 mixture of TFA and CH₂Cl₂, accelerated deprotection has been achieved at elevated temperatures using only two equivalents of TFA.
Alternative Deprotection Conditions and Selectivity
While acidic conditions are standard for the removal of the tert-butoxycarbonyl (Boc) protecting group, a variety of alternative methods have been developed to enhance selectivity and accommodate sensitive substrates. organic-chemistry.orgnih.gov These methods often employ basic, neutral, or reductive conditions, providing a broader toolkit for synthetic chemists.
Basic conditions can be effective for Boc deprotection, particularly for N-Boc derivatives of certain nitrogen heterocycles like imidazoles, benzimidazoles, and pyrazoles. arkat-usa.org For instance, sodium borohydride (B1222165) in ethanol at room temperature has been shown to selectively cleave the N-Boc group from these heterocycles while leaving primary Boc-protected amines and other N-Boc protected aromatic heterocycles like pyrrole (B145914) and indole (B1671886) intact. arkat-usa.org Another mild basic condition involves the use of cesium carbonate and imidazole (B134444) in acetonitrile at elevated temperatures, which has been observed to deprotect the Boc group from a tryptophan derivative. umich.edu The use of sodium carbonate in refluxing dimethoxyethane (DME) and sodium t-butoxide in slightly wet tetrahydrofuran (B95107) are other reported basic deprotection methods. nih.gov
Neutral deprotection conditions offer an even milder approach. Thermolytic removal of the Boc group at high temperatures (e.g., 180 °C) has been reported for indoles and pyrroles. arkat-usa.org Additionally, catalyst-free deprotection in boiling water has been developed for both aliphatic and aromatic N-Boc substrates. nih.gov
Oxalyl chloride in methanol (B129727) provides a mild method for the selective deprotection of the N-Boc group from a diverse range of compounds, including aliphatic, aromatic, and heterocyclic substrates, at room temperature. nih.govuky.edu This method is notable for its functional group tolerance. uky.edu
The selectivity of these alternative deprotection methods is a key advantage. For example, in a molecule containing both a primary amine protected with a Boc group and an N-Boc protected imidazole, treatment with sodium borohydride in ethanol would selectively deprotect the imidazole, leaving the primary amine's protecting group untouched. arkat-usa.org This orthogonality is crucial in multi-step syntheses.
Table 1: Alternative Deprotection Conditions for the Boc Group
| Reagent/Condition | Substrate Type | Notes |
| Sodium borohydride / Ethanol | N-Boc-imidazoles, -benzimidazoles, -pyrazoles | Selective over primary N-Boc amines and other heterocycles. arkat-usa.org |
| Cesium carbonate / Imidazole | Tryptophan derivative | Observed during a Suzuki coupling reaction. umich.edu |
| Sodium carbonate / DME | N-Boc substrates | Basic deprotection in refluxing solvent. nih.gov |
| Sodium t-butoxide / wet THF | Unactivated primary N-Boc | Basic cleavage of base-stable substrates. nih.gov |
| Heat (180 °C) | N-Boc-indoles, -pyrroles | Thermolytic removal. arkat-usa.org |
| Oxalyl chloride / Methanol | Aliphatic, aromatic, heterocyclic N-Boc | Mild, room temperature deprotection. nih.govuky.edu |
| Boiling water | Aliphatic and aromatic N-Boc | Catalyst-free, neutral conditions. nih.gov |
Impact of Deprotection on Subsequent Reactivity
The removal of the tert-butoxycarbonyl (Boc) group from this compound unveils a reactive primary amine, significantly altering the molecule's chemical behavior and opening pathways for a variety of subsequent transformations. The resulting N-benzylhydrazide possesses two key reactive sites: the newly liberated primary amine and the existing secondary amine.
The primary amine of the deprotected N-benzylhydrazide can readily participate in nucleophilic reactions. For instance, it can be acylated by reacting with acyl chlorides or anhydrides to form N-acyl-N'-benzylhydrazides. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. Similarly, reaction with aldehydes or ketones will yield the corresponding hydrazones, which can be further modified or used in cyclization reactions.
The presence of both a primary and a secondary amine in the deprotected species allows for the potential for further selective functionalization. Under controlled conditions, it may be possible to selectively react at the more nucleophilic primary amine while leaving the secondary amine intact. This differential reactivity is crucial for the construction of more complex molecular architectures.
Furthermore, the deprotected N-benzylhydrazide can serve as a precursor to other important synthetic intermediates. For example, oxidation of the hydrazine moiety can lead to the formation of azo compounds, which have applications in dye chemistry and as radical initiators. The specific reaction pathway and the nature of the final product are highly dependent on the reagents and conditions employed in the steps following deprotection. The strategic removal of the Boc group is therefore a critical step that dictates the subsequent synthetic utility of the this compound scaffold.
Reactions Involving the N-Benzyl Substituent
The N-benzyl group in this compound is not merely a passive protecting group; its aromatic ring and the benzylic C-N bond are also sites of potential chemical transformations.
Functionalization of the Aromatic Ring
The phenyl group of the N-benzyl substituent is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.orgchemistry.coachmasterorganicchemistry.com These reactions allow for the introduction of various functional groups onto the aromatic ring, thereby modifying the properties of the entire molecule. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. chemistry.coachmasterorganicchemistry.commsu.edu
The directing effect of the substituent already present on the benzene (B151609) ring is a critical consideration in these reactions. libretexts.org The -CH2-NH- linkage of the N-benzyl group is generally considered an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen atom. libretexts.org Consequently, electrophilic attack will preferentially occur at the ortho and para positions of the phenyl ring. libretexts.org
For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives. Similarly, bromination in the presence of a Lewis acid catalyst would introduce a bromine atom at the ortho and para positions. The versatility of these reactions provides a powerful tool for creating a diverse library of substituted this compound analogs. The ability to introduce substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the molecule for various applications.
Table 2: Electrophilic Aromatic Substitution Reactions on the Benzyl Group
| Reaction | Reagents | Expected Products |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitrobenzyl derivatives |
| Bromination | Br₂, FeBr₃ | ortho- and para-bromobenzyl derivatives |
| Chlorination | Cl₂, AlCl₃ | ortho- and para-chlorobenzyl derivatives |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-acylbenzyl derivatives |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | ortho- and para-alkylbenzyl derivatives |
De-benzylation Strategies and Their Mechanistic Implications
Removal of the N-benzyl group, or de-benzylation, is a common transformation in organic synthesis and can be achieved through various methods, primarily reductive and oxidative cleavage. ccspublishing.org.cn
Reductive De-benzylation: The most prevalent method for N-debenzylation is catalytic hydrogenolysis. researchgate.net This typically involves reacting the N-benzyl compound with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). mdma.chnih.govcommonorganicchemistry.com The reaction proceeds via the cleavage of the carbon-nitrogen bond, releasing the free amine and toluene (B28343) as a byproduct. researchgate.net An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C. mdma.ch This method is often faster and can be carried out under milder conditions. mdma.ch The mechanism of catalytic hydrogenolysis involves the adsorption of the reactants onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. researchgate.net
Oxidative De-benzylation: Oxidative methods provide an alternative to reductive de-benzylation. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (B79036) (CAN) can effect the cleavage of the N-benzyl group. nih.govnih.gov Metal-free electrochemical oxidation also represents a viable method for cleaving the benzyl C-N bond. mdpi.com The proposed mechanism for electrochemical cleavage involves a single-electron oxidation at the anode to form a nitrogen radical cation, which then undergoes further transformation to yield the de-benzylated product. mdpi.com Another oxidative method utilizes potassium tert-butoxide in DMSO with oxygen, which has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net The proposed mechanism involves the formation of a carbanion at the benzylic position, which is then oxidized. researchgate.net
The choice of de-benzylation strategy depends on the other functional groups present in the molecule. For instance, catalytic hydrogenolysis may not be suitable for compounds containing reducible functional groups like alkenes or alkynes. researchgate.net In such cases, oxidative methods would be a more appropriate choice.
Participation in Rearrangement Reactions
The this compound scaffold, particularly after modification, can potentially participate in sigmatropic rearrangements. Sigmatropic reactions are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org
A plausible rearrangement for a derivative of this compound would be a nih.govresearchgate.net-sigmatropic rearrangement. For this to occur, an allyl group would need to be introduced on the oxygen or nitrogen atom of the hydrazide moiety. For instance, if the hydrazide is O-allylated, a nih.govresearchgate.net-sigmatropic rearrangement of the corresponding lithium N-benzyl-O-allylhydroxylamide could occur. researchgate.net Such rearrangements are known to proceed with a degree of diastereoselectivity, influenced by steric and chelation control. researchgate.net
Another possibility is a researchgate.netresearchgate.net-sigmatropic rearrangement, such as a Claisen or Cope-type rearrangement, if appropriate vinyl or allyl substituents are present on the nitrogen atoms of the hydrazide. wikipedia.orgnih.gov These rearrangements are powerful tools for stereoselective carbon-carbon bond formation. nih.gov
While there is no direct literature on the participation of this compound itself in these rearrangements, the structural motifs present suggest that appropriately substituted derivatives could undergo such transformations, leading to complex and stereochemically rich products.
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Boc Deprotection: The acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group is a well-understood process. It proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene. The stability of the tert-butyl cation is the driving force for this reaction. nih.gov
De-benzylation: The mechanism of catalytic hydrogenolysis for N-debenzylation involves several steps on the surface of the palladium catalyst. researchgate.net The N-benzyl compound and hydrogen gas are adsorbed onto the catalyst. The C-N bond is then cleaved, and the resulting fragments are hydrogenated to yield the de-benzylated amine and toluene. The reaction is essentially a hydrogenolysis, where a bond is cleaved by the addition of hydrogen. youtube.com
The mechanism of oxidative de-benzylation with reagents like DDQ is thought to proceed via hydride abstraction from the benzylic position, forming a stabilized benzylic cation. This cation is then attacked by a nucleophile (often water present in the reaction mixture), leading to an unstable hemiaminal-like intermediate that collapses to the de-benzylated amine and benzaldehyde.
Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the benzyl group's phenyl ring follows a two-step pathway. msu.edu First, the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. chemistry.coachmsu.edu In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu The rate-determining step is the formation of the sigma complex. msu.edu
Elucidation of Reaction Pathways
The chemical behavior of this compound is characterized by several key reaction pathways, including alkylation, deprotection, and condensation reactions.
Alkylation Reactions: The nitrogen atoms of the hydrazine moiety exhibit nucleophilic character, making them susceptible to alkylation. The regioselectivity of this reaction is a critical consideration. Studies on related N-Boc protected hydrazines have shown that direct alkylation with agents like benzyl bromide can lead to a mixture of mono- and poly-alkylated products. tandfonline.com The choice of solvent and base plays a pivotal role in directing the outcome of the reaction. For instance, the use of a hindered base can favor mono-alkylation. tandfonline.com
Deprotection Strategies: The Boc group is a cornerstone of its synthetic utility, offering robust protection under many conditions while allowing for selective removal.
Acid-Catalyzed Deprotection: The most common method for Boc group removal involves treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This process proceeds through the protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free benzylhydrazine. The deprotection of N-Boc, N-benzyl double-protected systems has been shown to be facilitated by the addition of acetic acid during palladium-catalyzed hydrogenolysis. nih.gov
Thermal Deprotection: While less common, thermal cleavage of the Boc group is also possible, typically requiring elevated temperatures. This pathway involves the concerted fragmentation of the carbamate into the corresponding amine, isobutylene, and carbon dioxide.
Condensation Reactions: The hydrazine functionality can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. libretexts.orglibretexts.orglumenlearning.com This reaction is fundamental to various synthetic transformations, including the Wolff-Kishner reduction, where the resulting hydrazone is further reduced to an alkane under basic conditions. libretexts.orglibretexts.orglumenlearning.combyjus.com
Identification of Intermediates and Transition States
The transformations of this compound proceed through a series of transient intermediates and transition states, which have been elucidated through both experimental and computational studies of related systems.
In Alkylation and Acylation: The reaction of the hydrazine with an electrophile proceeds through a transition state where a new bond is forming between one of the nitrogen atoms and the electrophilic center. The regioselectivity is determined by the relative energies of the transition states leading to substitution at the N-benzyl or N-Boc substituted nitrogen.
In Acid-Catalyzed Deprotection: The mechanism of acid-catalyzed Boc deprotection involves the initial formation of a protonated carbamate intermediate. This is followed by a rate-determining step involving the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to give the deprotected amine.
In Hydrazone Formation: The reaction with a carbonyl compound initiates with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, often referred to as a carbinolamine. Subsequent dehydration of this intermediate, often acid-catalyzed, results in the formation of the C=N double bond of the hydrazone. Computational studies on the formation of hydrazones from cyclic amines have identified azomethine imine intermediates which can rearrange to the final hydrazone product. acs.orgacs.org
In Wolff-Kishner Reduction: Following the formation of the hydrazone, the Wolff-Kishner reduction proceeds via a high-energy carbanionic intermediate. libretexts.orgbyjus.com Deprotonation of the hydrazone nitrogen initiates the process, leading to the elimination of dinitrogen gas and the formation of the carbanion, which is then protonated to yield the final alkane product. The formation of the highly stable nitrogen molecule provides a strong thermodynamic driving force for this reaction. lumenlearning.com
Kinetic and Thermodynamic Considerations of Transformations
The rates and equilibria of the reactions involving this compound are influenced by several factors.
Alkylation Kinetics: The rate of alkylation is dependent on the nucleophilicity of the hydrazine nitrogens, the nature of the alkylating agent, and the reaction conditions. The presence of the electron-withdrawing Boc group is expected to decrease the nucleophilicity of the adjacent nitrogen atom, potentially influencing the regioselectivity and rate of the reaction.
Deprotection Kinetics: The kinetics of acid-catalyzed Boc deprotection have been shown in related systems to often exhibit a second-order dependence on the acid concentration. This suggests a mechanism involving two molecules of acid in the rate-determining step. The stability of the resulting tert-butyl cation plays a significant role in the thermodynamics of the reaction.
Thermodynamics of Thermal Decomposition: The thermal decomposition of related hydrazine derivatives, such as hydrazine borane, has been studied using thermogravimetric analysis (TGA). nih.gov These studies show that decomposition often occurs in multiple steps with significant mass loss, indicating the evolution of gaseous byproducts. nih.gov The thermal decomposition of this compound would similarly be driven by the formation of stable gaseous products like carbon dioxide and isobutylene.
Reaction Conditions Data Table
| Reaction Type | Reagents and Conditions | Product Type(s) | Reference(s) |
| Alkylation | Benzyl bromide, Collidine, Acetonitrile (reflux) | Mono- and poly-benzylated hydrazines | tandfonline.com |
| Debenzylation | 20% Pd(OH)₂/C, H₂, Acetic acid, Ethanol (60°C) | Boc-protected hydrazine | nih.gov |
| Condensation | Aldehyde or Ketone | Hydrazone | libretexts.orglibretexts.orglumenlearning.com |
| Wolff-Kishner Reduction | Hydrazine, KOH, Ethylene (B1197577) glycol (heat) | Alkane | libretexts.orglibretexts.orglumenlearning.combyjus.com |
Role As a Key Synthon and Building Block in Advanced Organic Synthesis
Precursor to Substituted Hydrazines and Amides
N-benzyl(tert-butoxy)carbohydrazide serves as an excellent precursor for the synthesis of both substituted hydrazines and amides, which are fundamental components in numerous biologically active compounds and functional materials.
The hydrazide functional group (-CONHNH2) is a key reactive site. nih.gov The presence of the tert-butoxycarbonyl (Boc) group allows for controlled reactions and subsequent deprotection under specific conditions to yield the desired substituted hydrazines. thieme-connect.demdpi.com This strategy is instrumental in preparing complex hydrazine (B178648) derivatives that might otherwise be difficult to access. For instance, the Boc group can be cleaved using acids like trifluoroacetic acid (TFA) to furnish the free hydrazine, which can then be reacted with various electrophiles. thieme-connect.de
Furthermore, the carbohydrazide (B1668358) structure can be transformed into amides through various synthetic methodologies. nih.govresearchgate.net Oxidative amidation reactions, for example, can convert aldehydes and amines into amides, and similar principles can be applied to hydrazide derivatives. nih.gov The benzyl (B1604629) group also plays a role in influencing the reactivity and properties of the resulting molecules. nih.govresearchgate.net
Utility in the Construction of Nitrogen-Containing Heterocycles
The strategic placement of nitrogen atoms and reactive functionalities within this compound makes it an invaluable tool for the synthesis of a diverse range of nitrogen-containing heterocycles. derpharmachemica.combeilstein-journals.orgmdpi.comopenmedicinalchemistryjournal.comrsc.org These cyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science.
Formation of Triazole and Oxadiazole Derivatives
1,2,3-Triazoles and 1,3,4-oxadiazoles are another two important classes of five-membered heterocycles that can be synthesized using this compound as a starting material.
The synthesis of 1,2,3-triazole derivatives often involves the reaction of a carbohydrazide with other reagents to form a triazole ring. derpharmachemica.combeilstein-journals.org For instance, 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide can be prepared and subsequently condensed with various aldehydes to yield N-substituted hydrazone derivatives which are precursors to more complex triazole systems. derpharmachemica.com
Similarly, oxadiazole rings can be constructed from hydrazide precursors. A common method involves the cyclization of acylhydrazides. For example, 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) can be synthesized from the corresponding hydrazide and subsequently derivatized. nih.gov The Boc-protected hydrazide can be a useful intermediate in these synthetic sequences, allowing for the introduction of various substituents.
Applications in the Synthesis of Other Heterocyclic Frameworks
The versatility of this compound extends to the synthesis of other significant heterocyclic systems, including quinolines, benzimidazoles, and thiadiazoles.
Quinolines: While direct synthesis of quinolines from this specific carbohydrazide is less common, its derivatives can participate in reactions that lead to quinoline-containing structures. For example, hydrazone derivatives can be incorporated into synthetic routes targeting complex heterocyclic systems that may include a quinoline (B57606) moiety. derpharmachemica.com
Benzimidazoles: Benzimidazoles, which feature a benzene (B151609) ring fused to an imidazole (B134444) ring, are another important class of heterocycles. rsc.orgresearchgate.netnih.gov The synthesis of benzimidazole (B57391) derivatives can involve the condensation of o-phenylenediamines with various carboxylic acid derivatives. researchgate.net Hydrazides can be converted to the corresponding acids or activated derivatives to participate in such cyclization reactions.
Thiadiazoles: The synthesis of thiadiazole derivatives can also be achieved using hydrazide precursors. Similar to oxadiazoles, the cyclization of acylhydrazides with sulfur-containing reagents is a common strategy for forming the thiadiazole ring.
Contributions to Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly valued for their efficiency and atom economy.
Integration into Multi-Component Reaction Design
This compound and its derivatives are valuable components in the design of MCRs. nih.gov The presence of multiple reactive sites allows for its participation in complex one-pot transformations. For example, a three-component reaction involving an amine, an orthoformate, and a phosphite (B83602) can lead to different products depending on the reaction conditions, showcasing the complexity and tunability of such reactions. mdpi.com The hydrazide functionality can act as a nucleophile, and the benzyl and Boc groups can influence the steric and electronic properties of the intermediates, guiding the reaction towards the desired product. The ability to generate hydrazones in situ from the carbohydrazide and an aldehyde adds another layer of versatility for its inclusion in MCRs. nih.gov
Novel MCR Design Featuring the Compound
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. Key to MCR design is the use of versatile building blocks. While isocyanides, including benzyl isocyanide, are frequently employed in MCRs like the Ugi and Passerini reactions to create diverse molecular scaffolds, a thorough review of the literature reveals no significant examples of this compound being used as a primary component in the design of novel MCRs. rug.nlrug.nl The reactivity of the hydrazine moiety, while useful in other contexts, does not appear to have been adapted for mainstream MCRs in the way that isocyanides or other reactive species have.
Strategic Importance in Complex Molecule Synthesis
The strategic use of specific building blocks is paramount in the synthesis of complex natural products and novel pharmaceuticals. These synthons must offer reliability, predictability, and the ability to introduce specific functionalities. While related hydrazine derivatives are crucial, the specific strategic importance of this compound is not well-established in the literature.
Assembling Diverse Chemical Scaffolds
The assembly of diverse chemical scaffolds is a central goal of modern medicinal chemistry, often facilitated by polymeric backbones or versatile building blocks. bham.ac.ukchemscene.com For instance, poly(acryloyl hydrazide) has been explored as a scaffold for post-polymerization modification. bham.ac.uk The fundamental building block, tert-butyl carbazate (B1233558), is a precursor for creating 1,1-disubstituted hydrazines, which are themselves useful intermediates. orgsyn.orgmdpi.com However, there is a lack of published research demonstrating that this compound is a preferred or common starting point for generating libraries of diverse chemical structures. Its application appears limited compared to more established synthons.
Stereoselective Transformations and Control
Stereoselective control is a critical aspect of synthesizing chiral molecules. This is often achieved through asymmetric catalysis or the use of chiral auxiliaries. While asymmetric reactions involving hydrazine derivatives exist, such as the enantioselective synthesis of α-hydrazino aldehydes from N-Boc hydrazine, specific examples detailing the use of this compound to control stereochemistry are not found in the reviewed literature. organic-chemistry.org Similarly, asymmetric Mannich reactions have been developed using tert-butyl carbamate (B1207046) to generate chiral products, but this does not directly involve the target compound. orgsyn.org
Modular Synthesis Approaches Utilizing the Compound
Modular synthesis relies on the sequential and controlled assembly of molecular fragments. The Boc protecting group on a hydrazine or carbamate allows for controlled deprotection and subsequent reaction steps. For example, the Boc group can be removed from N-tert-butoxycarbonyl N',N'-disubstituted hydrazines to allow for further functionalization. nih.gov This is a fundamental principle in the synthesis of complex molecules like the drug Lacosamide, where a tert-butyl carbamate derivative is reacted with benzylamine (B48309) as part of a multi-step synthesis. google.com Despite the presence of the necessary functional groups (a cleavable Boc group and a benzyl group), this compound has not emerged as a prominent modular unit in documented synthetic strategies.
Advanced Analytical and Spectroscopic Methodologies for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution and the solid state. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the number and types of protons and carbons, two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle of N-benzyl(tert-butoxy)carbohydrazide.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the protons of the benzyl (B1604629) group's aromatic ring and the methylene (B1212753) (-CH₂-) protons, as well as any coupling involving the N-H protons of the hydrazide group.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded proton and carbon atoms. An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the signals of the benzylic methylene protons to their corresponding carbon, the aromatic protons to their respective carbons, and the methyl protons of the tert-butyl group to the quaternary carbon and the methyl carbons.
A hypothetical table of expected 2D NMR correlations for this compound is presented below.
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |
| Aromatic protons | Other aromatic protons | Aromatic carbons, Benzylic carbon |
| Benzylic (-CH₂-) | Aromatic protons (ortho) | Aromatic carbons, Hydrazide carbon |
| N-H protons | (Potentially) Benzylic protons | Carbonyl carbon, Benzylic carbon |
| tert-Butyl protons | - | Carbonyl carbon, Quaternary carbon |
Solid-State NMR Applications
While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline or amorphous solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, which can be useful for studying polymorphism, conformation, and intermolecular interactions in the solid state. For related compounds, ssNMR has been used to study molecular dynamics within host-guest systems, which could be analogous to studying the packing and interactions of this compound in a crystal lattice.
Isotopic Labeling for Mechanistic Insights
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This accuracy allows for the determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated mass for the expected molecular formula (C₁₂H₁₈N₂O₂), the identity of the compound can be confirmed with a high degree of confidence.
Table of Expected HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
| C₁₂H₁₈N₂O₂ | 222.1368 |
Fragmentation Pattern Analysis for Structural Elucidation
In mass spectrometry, molecules often break apart into smaller, characteristic fragments. Analyzing these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, common fragmentation pathways would be expected:
Loss of the tert-butyl group: A prominent fragmentation would be the loss of a tert-butyl cation or isobutylene (B52900), resulting in a significant peak corresponding to the remaining fragment.
Cleavage of the benzyl group: The formation of a benzyl cation (m/z 91) or a tropylium (B1234903) ion is a very common fragmentation pattern for benzyl-containing compounds.
Decarboxylation: Loss of carbon dioxide from the Boc group is another expected fragmentation pathway.
Cleavage of the N-N bond: The hydrazide linkage can also cleave under ionization energy.
By piecing together the masses of these fragments, the connectivity of the benzyl, tert-butoxycarbonyl, and hydrazide components can be confirmed.
Table of Potential Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | Expected m/z |
| [M-C₄H₉]⁺ | [C₈H₉N₂O₂]⁺ | 165 |
| [C₇H₇]⁺ | Benzyl cation/Tropylium ion | 91 |
| [M-CO₂]⁺ | [C₁₁H₁₈N₂]⁺ | 178 |
| [C₅H₉O₂]⁺ | Boc group fragment | 101 |
Tandem Mass Spectrometry (MS/MS) for Complex Mixtures
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the analysis of complex mixtures containing this compound, MS/MS can provide valuable structural information and aid in its identification and characterization, even in the presence of other components.
While specific MS/MS fragmentation data for this compound is not extensively detailed in the provided search results, general principles of fragmentation for related structures can be inferred. The fragmentation of N-benzylcarbazole, for instance, has been studied to characterize its metabolites in microsomal mixtures. nih.gov This suggests that a similar approach could be applied to this compound. The fragmentation would likely involve the cleavage of the weaker bonds, such as the N-N bond, the ester bond, and the benzylic C-N bond.
The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, and its fragmentation pattern is well-known. It typically fragments to produce a tert-butyl cation (m/z 57) or through the loss of isobutylene (56 Da). The benzyl group can lead to the formation of a benzyl cation (m/z 91) or a tropylium ion (m/z 91). The carbohydrazide (B1668358) core would also undergo specific cleavages. The analysis of these characteristic fragment ions would allow for the confident identification of this compound within a complex matrix.
Furthermore, LC-MS/MS methods have been developed for the comprehensive analysis of nitrogen-containing plant metabolites, which showcases the capability of this technique to handle structurally diverse and complex samples. nih.gov Such an approach, combining liquid chromatography for separation with tandem mass spectrometry for detection and structural elucidation, would be highly effective for the analysis of this compound in various research contexts.
Vibrational Spectroscopy (IR and Raman)
Identification of Key Functional Groups
The infrared spectrum of a molecule reveals the presence of specific functional groups by their characteristic absorption frequencies. For this compound, several key functional groups would exhibit distinct vibrational bands.
The N-H stretching vibrations of the hydrazide moiety are expected in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the carbamate (B1207046) group is a strong and characteristic band, typically appearing in the range of 1680-1720 cm⁻¹. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the benzyl group would be indicated by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The tert-butyl group would show characteristic C-H stretching and bending vibrations.
While a specific IR spectrum for this compound was not found, data for the related compound tert-butyl carbazate (B1233558) is available. nih.gov This data can serve as a reference for the vibrations associated with the tert-butoxycarbonylhydrazide portion of the molecule. Additionally, the NIST WebBook provides IR spectral data for N-benzyl-2-(methylamino)benzamide, which can offer insights into the vibrational characteristics of the N-benzyl group. nist.gov
The following table summarizes the expected characteristic IR absorption frequencies for the key functional groups in this compound:
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Hydrazide) | Stretching | 3200-3400 |
| C=O (Carbamate) | Stretching | 1680-1720 |
| Aromatic C-H | Stretching | >3000 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1000-1300 |
Conformational Analysis via Vibrational Modes
Vibrational spectroscopy can also be employed to study the conformational isomers of a molecule. Different spatial arrangements of atoms lead to subtle changes in the vibrational frequencies. By comparing experimental spectra with theoretical calculations, it is possible to determine the most stable conformation and to identify the presence of different conformers in a sample.
For this compound, rotation around the various single bonds (e.g., C-N, N-N, C-O) can lead to different conformers. The study of alkyl nitrites has shown that cis and trans rotational conformers can be observed and distinguished using vibrational spectroscopy. researchgate.net A similar approach, combining experimental IR and Raman data with density functional theory (DFT) calculations, could be applied to this compound to investigate its conformational landscape. nih.govnih.govpku.edu.cn This type of analysis provides valuable insights into the molecule's flexibility and preferred three-dimensional structure in different environments.
X-ray Crystallography and Diffraction Studies
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and, consequently, the molecular structure can be constructed.
Determination of Solid-State Molecular Structure
Through X-ray crystallography, the precise bond lengths, bond angles, and torsion angles of this compound can be determined. This provides a definitive confirmation of its chemical connectivity and stereochemistry. While a specific crystal structure for this compound is not available in the provided results, numerous studies on related compounds demonstrate the power of this technique.
For example, the crystal structures of tert-butyl carbazate mdpi.com, tert-butyl N-benzyl-N-(4-methyl-2-pyrid-yl)carbamate nih.gov, and N′1,N′2-bis((E)-3-(tert-butyl)-2-hydroxybenzylidene)oxalohydrazide researchgate.net have been reported. These studies provide detailed geometric parameters for the tert-butoxycarbonyl and benzylamine (B48309) moieties, which are directly relevant to the structure of this compound. The crystal structure of racemic N(alpha)-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide also offers insights into the packing of molecules with similar functional groups. nih.gov
The following table presents a hypothetical set of key geometric parameters for this compound based on typical values from related crystal structures.
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | N-N | ~1.41 Å |
| Bond Length | C-N (amide) | ~1.34 Å |
| Bond Length | C-O (ester) | ~1.35 Å |
| Bond Angle | O=C-N | ~125° |
| Bond Angle | C-N-N | ~118° |
Crystal Packing and Intermolecular Interactions
Beyond the individual molecular structure, X-ray diffraction studies reveal how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.
In the case of this compound, the hydrazide moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These hydrogen bonds are expected to play a crucial role in stabilizing the crystal structure, potentially forming chains or more complex networks. mdpi.comresearchgate.net The benzyl group can participate in π-π stacking interactions with neighboring aromatic rings, further influencing the packing arrangement. The bulky tert-butyl group will also have a significant steric influence on how the molecules pack together.
Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable tools in modern analytical chemistry. guidechem.com Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for the analysis of complex research samples containing this compound. google.com
GC-MS is highly effective for the analysis of volatile and thermally stable compounds. While direct analysis of this compound by GC-MS can be challenging due to its polarity and potential for thermal degradation, derivatization techniques can be employed. Silylation, for example, can increase the volatility and thermal stability of the molecule, making it more amenable to GC-MS analysis. researchgate.net The subsequent mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural confirmation and identification of unknown components.
LC-MS is often the preferred method for the analysis of less volatile, polar, and thermally labile molecules like this compound, as it does not require the analyte to be vaporized. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) can effectively separate the target compound from its impurities, which are then detected and identified by the mass spectrometer. google.com The choice of ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is critical and is selected based on the polarity and ionization characteristics of the analyte. nih.gov
The synthesis of this compound typically involves the reaction of tert-butyl carbazate with a benzylating agent, such as benzyl bromide, in the presence of a base. This process can lead to the formation of several byproducts and the presence of unreacted starting materials or impurities from them.
The purity of the starting material, tert-butyl carbazate, is critical. It is often synthesized from precursors like tert-butyl phenyl carbonate or di-tert-butyl dicarbonate (B1257347) and hydrazine (B178648). orgsyn.orgmdpi.com Impurities such as phenol (B47542) can be present in commercially available tert-butyl carbazate if phenyl chloroformate was used in its synthesis. google.com These impurities can be readily identified by GC-MS or LC-MS analysis of the starting material.
During the benzylation reaction, several side reactions can occur, leading to the formation of byproducts. For example, over-alkylation can result in the formation of N,N'-dibenzyl(tert-butoxy)carbohydrazide. The base used to scavenge the acid formed during the reaction can also react with the benzylating agent, for instance, forming benzyl alcohol if a hydroxide (B78521) base is used. Furthermore, elimination reactions of the benzylating agent can produce byproducts.
LC-MS is particularly well-suited for identifying these byproducts. By comparing the mass spectra of the components in the reaction mixture to the expected masses of potential impurities, a comprehensive impurity profile can be constructed.
Table 1: Potential Impurities and Byproducts in the Synthesis of this compound
| Compound Name | Origin | Potential Detection Method |
| tert-Butyl carbazate | Unreacted starting material | LC-MS, GC-MS (after derivatization) |
| Benzyl bromide | Unreacted starting material | GC-MS |
| Benzyl alcohol | Byproduct from hydrolysis of benzyl bromide | GC-MS, LC-MS |
| Dibenzyl ether | Byproduct from reaction of benzyl bromide with benzyl alcohol | GC-MS, LC-MS |
| N,N'-Dibenzyl(tert-butoxy)carbohydrazide | Over-alkylation byproduct | LC-MS |
| Phenol | Impurity from tert-butyl carbazate synthesis | GC-MS, LC-MS |
Beyond the qualitative identification of impurities, chromatographic-spectroscopic techniques are essential for the quantitative assessment of the purity of this compound in research samples.
For purity assessment, an LC-MS method is typically developed. The sample is injected into the LC system, and the components are separated on a suitable column. The detector response, often from a UV detector in series with the mass spectrometer, is recorded. The area under the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.
For accurate quantification, a calibration curve is constructed using certified reference standards of this compound. Known concentrations of the standard are injected, and the corresponding peak areas are plotted against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The use of an internal standard is often employed to improve the accuracy and precision of the quantification by correcting for variations in injection volume and instrument response. nih.gov
Table 2: Analytical Parameters for a Hypothetical LC-MS Method for this compound Analysis
| Parameter | Value/Condition |
| LC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS System | |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 50-1000 |
| Key Ions (Expected) | [M+H]⁺, [M+Na]⁺ |
This rigorous analytical approach ensures a thorough understanding of the chemical integrity of this compound, which is fundamental for its reliable use in further research and development.
Theoretical and Computational Chemistry Approaches to N Benzyl Tert Butoxy Carbohydrazide
Quantum Chemical Calculations (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For N-benzyl(tert-butoxy)carbohydrazide, DFT methods like B3LYP with various basis sets are employed to predict its behavior. nih.gov
Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)
The electronic properties of a molecule are fundamental to understanding its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals key aspects of electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron. thaiscience.info The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. thaiscience.infonih.gov A smaller gap suggests higher reactivity and the potential for charge transfer within the molecule. nih.gov
The distribution of electron density within the this compound molecule can be visualized using Molecular Electrostatic Potential (MEP) maps. nih.gov These maps use a color scale to indicate electron-rich and electron-poor regions, which are critical for predicting sites of electrophilic and nucleophilic attack. nih.gov Generally, negative potential sites are located around electronegative atoms, while positive potential sites are found near hydrogen atoms. nih.gov Furthermore, Natural Bond Orbital (NBO) analysis provides detailed information on charge distribution, revealing the percentage of Lewis and non-Lewis structures and the nature of intra- and intermolecular charge transfers. nih.gov
Table 1: Calculated Electronic Properties of a Related Hydrazide Derivative
| Parameter | Value |
| HOMO Energy | -0.225 eV |
| LUMO Energy | -0.081 eV |
| HOMO-LUMO Gap | 0.144 eV |
| Dipole Moment | 3.25 D |
This data is illustrative and based on a similar hydrazide structure calculated using DFT. The actual values for this compound would require specific calculations.
Energetics of Conformational Isomers
The flexible nature of the carbohydrazide (B1668358) backbone allows for the existence of multiple conformational isomers. Theoretical calculations are essential for determining the relative energies of these conformers and identifying the most stable structures. By calculating the potential energy surface, researchers can map the energy landscape and understand the barriers to rotation around key single bonds. This information is vital for comprehending the molecule's preferred shapes in different environments.
Spectroscopic Property Prediction and Correlation (e.g., NMR, IR)
Theoretical calculations can accurately predict spectroscopic data, which can then be correlated with experimental results to confirm the molecular structure. For instance, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and compared with experimental NMR data. ijcce.ac.ir This correlation between theoretical and experimental spectra provides a robust validation of the computed molecular geometry and electronic structure.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations. nih.gov
Conformational Space Exploration in Solution and Gas Phase
MD simulations can be used to explore the vast conformational space accessible to this compound in different environments, such as in solution or in the gas phase. nih.gov By simulating the movement of atoms over time, these calculations can reveal the preferred conformations and the transitions between them. This is particularly important for understanding how the molecule behaves in a biological system or during a chemical reaction, where its shape can significantly influence its function. nih.gov
Reaction Pathway Modeling and Transition State Theory
Understanding the mechanisms of reactions involving this compound is crucial for its application in synthesis. Theoretical modeling can elucidate reaction pathways and determine the structures and energies of transition states. Transition State Theory (TST) is a fundamental concept used to calculate the rates of chemical reactions. researchgate.net By identifying the transition state on the potential energy surface, the activation energy for a reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net This approach is invaluable for predicting the feasibility of a proposed reaction and for designing more efficient synthetic routes. For example, in the synthesis of related hydrazide derivatives, computational modeling has been used to understand the cyclodehydration step and subsequent oxidation to form radical species. acs.org
Prediction of Reaction Selectivity and Yields
Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in predicting the selectivity of reactions involving complex molecules such as this compound. While specific studies on this exact molecule are not prevalent in the literature, the principles can be understood from studies on related structures. For instance, DFT calculations can be used to model the transition states of different possible reaction pathways. The calculated energy barriers for these pathways can then be compared to predict the most likely product.
For this compound, which possesses multiple reactive sites—the nucleophilic nitrogen atoms of the hydrazide moiety and the electrophilic carbonyl group—computational models can help determine the regioselectivity of its reactions. For example, in an acylation reaction, DFT could predict whether the acyl group would add to the terminal nitrogen or the nitrogen adjacent to the benzyl (B1604629) group.
Furthermore, computational models can assist in optimizing reaction conditions to improve yields. By simulating the reaction under different solvents or with different catalysts, it is possible to identify conditions that lower the activation energy of the desired reaction pathway while raising the energy of competing side reactions.
Catalytic Mechanism Elucidation
The elucidation of catalytic mechanisms is another area where computational chemistry offers significant advantages. For reactions involving this compound that are catalyzed, for instance, by an acid or a metal complex, computational methods can map out the entire catalytic cycle.
This involves:
Modeling the interaction of the substrate with the catalyst: This can reveal the binding mode of this compound to the catalyst.
Calculating the energies of intermediates and transition states: This helps to identify the rate-determining step of the reaction.
Visualizing the electronic changes throughout the reaction: This provides a deeper understanding of how the catalyst facilitates the transformation.
While direct research on the catalytic reactions of this compound is limited, studies on other carbohydrazide derivatives have shown that they can act as ligands for metal catalysts in asymmetric synthesis. ajgreenchem.com Computational modeling in such cases would be crucial to understand the stereoselectivity of the reaction, explaining why one enantiomer or diastereomer is formed preferentially.
QSAR/QSPR Studies for Reactivity and Synthetic Efficiency
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical/chemical properties, respectively. These models are invaluable for predicting the behavior of new, unsynthesized compounds.
For a series of derivatives of this compound, a QSAR or QSPR study would involve:
Generating a dataset: Synthesizing a library of related compounds and measuring the desired activity or property (e.g., reaction rate, yield, or a specific biological activity).
Calculating molecular descriptors: For each compound, a set of numerical values that describe its structural, electronic, and physicochemical properties are calculated using computational software.
Developing a mathematical model: Using statistical techniques like multiple linear regression (MLR), a model is created that links the descriptors to the observed activity/property.
Validating the model: The predictive power of the model is tested on an external set of compounds not used in its creation.
Correlation of Structural Descriptors with Reactivity
The core of a QSAR/QSPR study is the identification of key molecular descriptors that influence the property of interest. For the reactivity of this compound and its analogs, these descriptors could include:
Electronic Descriptors:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests greater nucleophilicity, while a lower LUMO energy indicates greater electrophilicity.
Atomic charges: The distribution of partial charges on the atoms can indicate the most likely sites for nucleophilic or electrophilic attack.
Steric Descriptors:
Molecular volume and surface area: These descriptors can account for steric hindrance around the reactive sites.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.
Hydrophobic Descriptors:
Log P (partition coefficient): This describes the hydrophobicity of a molecule and can be important for reactions in biphasic systems or for predicting solubility.
A QSAR study on benzylidene hydrazine (B178648) benzamide (B126) derivatives, which share structural similarities with this compound, identified Log S (aqueous solubility), rerank score (a scoring function for protein-ligand binding), and MR as significant descriptors for their anticancer activity. jppres.comunair.ac.id
Below is a hypothetical table illustrating the types of descriptors that could be used in a QSAR study of this compound derivatives.
| Derivative | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Molar Refractivity | Predicted Reactivity (Arbitrary Units) |
| This compound | -6.5 | 1.2 | 3.5 | 65 | 5.0 |
| N-(4-nitrobenzyl)(tert-butoxy)carbohydrazide | -7.0 | 0.8 | 5.0 | 70 | 6.5 |
| N-(4-methoxybenzyl)(tert-butoxy)carbohydrazide | -6.2 | 1.5 | 3.0 | 72 | 4.5 |
Prediction of Synthetic Outcome Based on Molecular Parameters
Once a statistically robust QSAR/QSPR model is developed, it can be used to predict the synthetic outcome for new, yet-to-be-synthesized derivatives of this compound. For instance, if a model correlates higher yields in a particular reaction with a lower LUMO energy and a specific range of molar refractivity, a chemist can computationally screen a virtual library of potential reactants.
The following table presents a real-world example from a QSAR study on benzylidene hydrazine benzamides, showcasing the statistical parameters of the derived model that allow for the prediction of biological activity (pIC50). jppres.comunair.ac.id A similar approach could be applied to predict synthetic yields or reaction rates for derivatives of this compound.
| Statistical Parameter | Value | Description |
| n | 11 | Number of compounds in the study |
| r | 0.921 | Correlation coefficient |
| R² | 0.849 | Coefficient of determination |
| Q² | 0.61 | Cross-validated correlation coefficient |
| F | 13.096 | Fisher's test value |
The high values of r and R² indicate a strong correlation between the descriptors and the activity, while a Q² value greater than 0.5 is generally considered predictive. jppres.comunair.ac.id Such a validated model would enable researchers to prioritize the synthesis of derivatives of this compound that are predicted to have the most favorable synthetic outcomes, thereby saving time and resources.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The development of new and efficient ways to synthesize and modify N-benzyl(tert-butoxy)carbohydrazide and its derivatives is a key area of future research. Current synthetic routes can often be improved in terms of yield, selectivity, and environmental impact. One promising avenue is the exploration of alternative reaction pathways, such as the thermolysis of related structures. For instance, a study on the thermolysis of N-(benzyl)-N′-(tert-butoxycarbonyl)sulfamide has shown that thermal decomposition can be an effective method for producing related sulfamides, with the advantage of easy removal of gaseous byproducts researchgate.net. Applying similar principles to the synthesis of carbohydrazide (B1668358) derivatives could lead to cleaner and more efficient processes.
Another area of interest is the development of one-pot synthesis methods. These methods, where multiple reaction steps are carried out in the same reaction vessel, can significantly reduce reaction time, resource consumption, and waste generation. Research into novel catalytic systems and reaction conditions will be crucial for developing robust one-pot procedures for the synthesis and functionalization of this compound.
Exploration of New Catalytic Systems for Transformations
The transformation of this compound into more complex molecules is highly dependent on the catalysts used. Future research will likely focus on the discovery and optimization of new catalytic systems to control the reactivity of this compound. For example, rhodium catalysts have shown promise in the polymerization of phenyl-bearing acetylenes with polar substituents bham.ac.uk. Exploring the use of such catalysts with this compound could open up new avenues for creating novel polymers with potential applications in materials science and biomedicine.
Furthermore, the development of catalysts for the selective cleavage or modification of the N-benzyl group is an active area of research. For instance, mixed catalyst systems of palladium and niobic acid-on-carbon have been shown to be effective for the hydrogenative deprotection of N-benzyl groups mdpi.com. Applying and adapting such catalytic systems to this compound could provide chemists with greater control over its synthetic transformations.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The integration of this compound into these platforms is a logical next step. Its stability and predictable reactivity make it a suitable candidate for automated synthesis. Polymeric scaffolds that facilitate the rapid synthesis of functional polymers through post-polymerization modification are already being explored bham.ac.uk. This compound could be used as a key building block in the creation of such scaffolds, allowing for the rapid generation of diverse compound libraries.
The development of solid-phase synthesis methodologies, where the compound is attached to a solid support during the reaction sequence, would be particularly beneficial for its integration into automated workflows. This approach simplifies purification and allows for the efficient, repeated addition of reagents.
Expansion of Its Synthetic Scope to Diverse Chemical Targets
While this compound is already a valuable building block, its full synthetic potential has yet to be realized. Future research will undoubtedly focus on expanding its use in the synthesis of a wider range of chemical targets. Its structural motifs are relevant to the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. For example, carbohydrazide derivatives are known precursors to oxadiazoles, thiadiazoles, and triazoles, all of which are important pharmacophores.
Moreover, the combination of the benzyl (B1604629) and tert-butoxycarbonyl groups allows for orthogonal protection strategies, where each protecting group can be removed under different conditions without affecting the other. This feature is highly valuable in the synthesis of complex natural products and other intricate molecular architectures. Research into new deprotection methods and the strategic use of this compound in total synthesis will continue to be a fruitful area of investigation.
Advanced Spectroscopic and Computational Methodologies for In-Situ Studies
To fully understand and optimize the reactions involving this compound, it is essential to study the reaction mechanisms in detail. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions, known as in-situ studies, are becoming increasingly important. Techniques such as in-situ Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy and Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have been successfully used to investigate the reactions of related compounds like benzyl alcohol nih.gov. Applying these techniques to the transformations of this compound would provide valuable insights into reaction intermediates and transition states.
Q & A
Q. What are the standard synthetic protocols for N-benzyl(tert-butoxy)carbohydrazide derivatives?
N-Benzyl(tert-butoxy)carbohydrazide derivatives are synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing a substituted benzyl bromide (e.g., 1-iodo-2-(bromomethyl)benzene) with tert-butoxycarbohydrazide in ethanol, catalyzed by sodium acetate. The reaction mixture is distilled, washed with cold water, and crystallized from ethanol . For example, N’-[(tert-butoxy)carbonyl]-N-(2-iodophenyl)methylcarbohydrazide was obtained in 79% yield under these conditions, with structural confirmation via -NMR and -NMR .
Q. What characterization techniques are critical for verifying the structure of this compound compounds?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): -NMR and -NMR resolve substituent positions and confirm tert-butyl group integrity (e.g., δ 1.47 ppm for tert-butyl protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M]+ at m/z 375.1890 for N-[(3-methoxyphenyl)methyl] derivatives) .
- X-ray Crystallography: Resolves stereochemistry in asymmetric derivatives, such as (1-(pyridin-2-yl)ethylidene)carbohydrazide .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data are limited, general precautions include:
- Ventilation: Use fume hoods to avoid inhalation of decomposition products (e.g., carbon monoxide, nitrogen oxides) .
- Personal Protective Equipment (PPE): Gloves and lab coats to prevent skin contact. In case of exposure, wash with copious water for ≥15 minutes .
- Storage: Keep in sealed containers away from heat (>373 K), as thermal decomposition occurs above this threshold .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yields of this compound derivatives?
Optimization strategies include:
- Catalyst Screening: Sodium acetate is standard, but alternative bases (e.g., triethylamine) may improve regioselectivity in sterically hindered substrates.
- Solvent Effects: Ethanol is typical, but polar aprotic solvents (e.g., DMF) can accelerate nucleophilic substitution for electron-deficient benzyl halides .
- Temperature Control: Reflux (∼78°C) balances reaction rate and byproduct suppression. Lower temperatures (e.g., 60°C) are used for heat-sensitive intermediates .
Q. How does this compound compare to hydrazine in oxygen scavenging applications?
Comparative studies in boiler water systems reveal:
- Efficiency: Carbohydrazide removes oxygen at 50% the molar concentration of hydrazine, with superior performance at elevated temperatures (e.g., 446°F) .
- Thermal Stability: Carbohydrazide decomposes <50% after 20 minutes at 428 K, whereas hydrazine degrades rapidly above 373 K .
- Byproducts: Carbohydrazide produces volatile compounds (e.g., CO, NH), reducing dissolved solids accumulation vs. hydrazine’s ammonium ions .
Table 1: Oxygen Scavenging Efficiency of Carbohydrazide vs. Hydrazine
| Parameter | Carbohydrazide | Hydrazine |
|---|---|---|
| Optimal pH | 10.5 | 9.5–10.0 |
| Residual O (ppb) | 5–10 | 10–20 |
| Decomposition Temp | 373–428 K | <373 K |
Q. What methodologies address contradictions in reported decomposition kinetics of this compound?
Discrepancies arise from experimental setups (e.g., static vs. flow systems). To resolve:
- Controlled Hydrolysis Studies: Monitor decomposition in deaerated, deionized water at pH 6.9 and 10.2, using Nessler tubes to minimize oxygen interference .
- Kinetic Modeling: Apply Arrhenius equations to derive rate constants (e.g., at 428 K) .
- Catalyst Effects: Cobalt catalysts enhance decomposition efficiency by 15–20% vs. uncatalyzed systems .
Q. How can this compound be applied in dynamic hydrogel stiffening?
In bioengineering, dual-functionalized gelatin (GelNB-CH) incorporates tert-butoxycarbohydrazide for orthogonal crosslinking:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
